2-benzamido-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide
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Overview
Description
2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzoylamino and methylpiperazino groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is noted for being green, rapid, mild, and highly efficient.
Industrial Production Methods
For industrial production, the synthesis may be optimized to use more accessible and cost-effective starting materials. For instance, the Schotten–Bauman acylation method can be employed, which eliminates environmentally hazardous solvents like benzene and uses less toxic alternatives such as DMSO .
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: It can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include potassium organotrifluoroborate salts for Suzuki–Miyaura couplings, and various bases and acids for other transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various coupling reactions.
Mechanism of Action
The mechanism by which 2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anxiolytic activity may be mediated through modulation of neurotransmitter systems in the central nervous system. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and piperazine-containing molecules. Examples are:
- 2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Various benzamides listed in chemical databases
Uniqueness
What sets 2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE apart is its unique combination of benzoylamino and methylpiperazino groups, which confer distinct chemical and biological properties. Its synthesis methods are also optimized for environmental and economic efficiency, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C23H28N4O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-benzamido-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C23H28N4O3/c1-3-19(23(30)27-15-13-26(2)14-16-27)24-22(29)18-11-7-8-12-20(18)25-21(28)17-9-5-4-6-10-17/h4-12,19H,3,13-16H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
XVXLXOGNFXXFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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